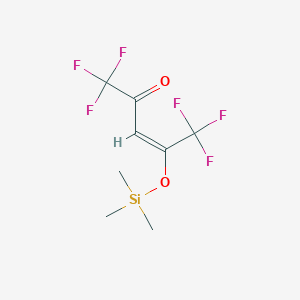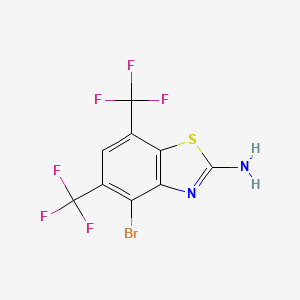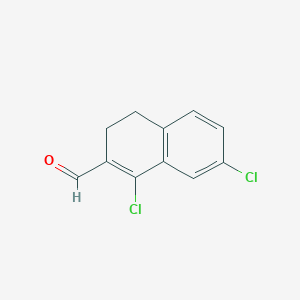
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where naphthalene derivatives are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: 1,7-Dichloro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1,7-Dichloro-3,4-dihydronaphthalene-2-methanol.
Substitution: 1,7-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a probe to investigate the activity of certain biological pathways.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chlorine atoms can participate in substitution reactions, influencing the overall reactivity and stability of the compound.
Molecular Targets and Pathways:
Enzymatic Reactions: The aldehyde group can interact with enzymes that catalyze oxidation or reduction reactions, providing insights into enzyme mechanisms.
Biological Pathways: The compound may affect pathways involving aldehyde metabolism or detoxification.
Vergleich Mit ähnlichen Verbindungen
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other naphthalene derivatives:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
2-Methyl-3,4-dihydronaphthalene: Lacks the aldehyde group, resulting in different chemical behavior and uses.
Uniqueness: The presence of two chlorine atoms and an aldehyde group in this compound makes it a versatile compound with unique reactivity patterns, distinguishing it from other naphthalene derivatives.
Conclusion
This compound is a compound of significant interest due to its unique structure and reactivity. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential for further research and development.
Eigenschaften
Molekularformel |
C11H8Cl2O |
|---|---|
Molekulargewicht |
227.08 g/mol |
IUPAC-Name |
1,7-dichloro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2O/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
InChI-Schlüssel |
IHYRLRMNFPSQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C2=C1C=CC(=C2)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


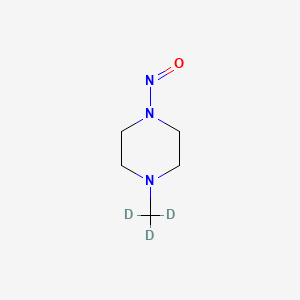
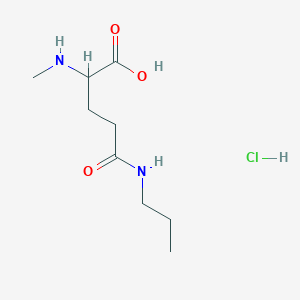
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)

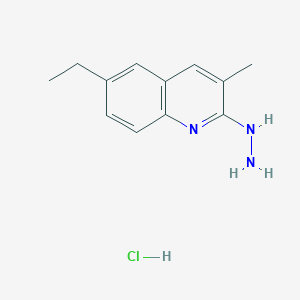
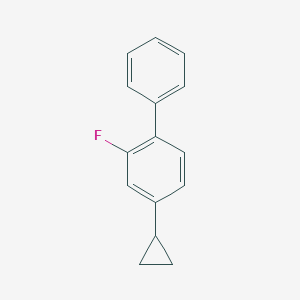
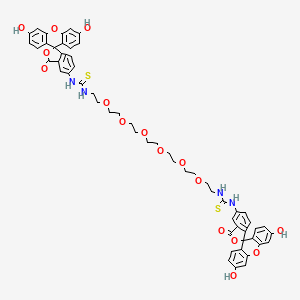
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
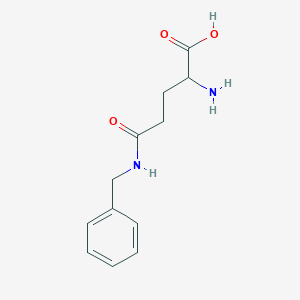
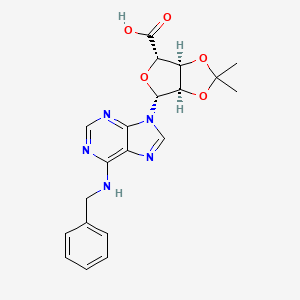
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
